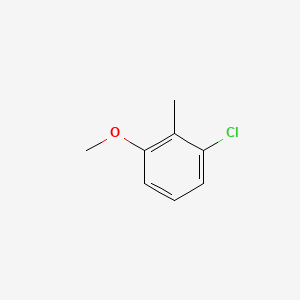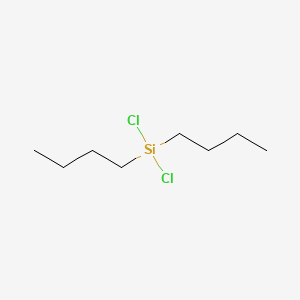
Vocol
描述
Vocol is an emerging technology that has the potential to revolutionize the way scientists conduct research and experiments in the lab. It is a synthetic, non-toxic, safe, and easy-to-use system that combines the advantages of traditional laboratory-based research with the power of modern automation. Vocol is composed of a series of small, self-contained, and highly customizable components. These components are designed to work together to create a system that can be used to quickly and accurately measure, analyze, and manipulate biological samples.
科学研究应用
癌症检测和监测
研究表明,由于代谢变化引起的疾病(如结直肠癌)可以显着改变呼出气中挥发性有机化合物(VOCs)的模式。一项研究表明,结直肠癌患者的VOCs模式会因为根治手术而发生改变,暗示其在肿瘤随访和结直肠癌筛查中的潜在应用(Altomare et al., 2015)。另一项针对肺癌的调查发现,某些VOCs可以作为该疾病的生物标志物,提供了一种非侵入性的早期检测方法(Phillips et al., 2003)。
环境监测和空气质量
VOCs在监测和改善室内和室外空气质量方面发挥着关键作用。研究探讨了VOCs在工程碳材料上的吸附,突出了它们在气体净化和VOC处理与回收中的潜力,这对于减少空气污染和相关健康风险至关重要(Zhang et al., 2017)。此外,光催化氧化(PCO)已被评为室内空气中VOC去除的有效方法,表明其在保持健康室内环境方面的潜力(Mo et al., 2009)。
传感器技术和疾病诊断
通过Ag掺杂和纳米颗粒功能化调节ZnO传感器对VOCs的反应性已经得到研究,强调了纳米材料在开发高度选择性和敏感性传感器用于VOC检测中的重要性。这些进展对于识别疾病生物标志物和持续空气质量监测至关重要(Postica et al., 2019)。此外,VOCs已被研究作为人类疾病(包括癌症和代谢紊乱)的诊断生物标志物,暗示了它们通过非侵入性手段在革新疾病诊断和监测方面的潜力(Buljubasic & Buchbauer, 2015)。
作用机制
Target of action
Vocol’s primary targets are voice data from various sources like meetings, interviews, and podcasts. Its role is to transcribe this data into text, making it easier for users to review and analyze the content .
Mode of action
Vocol interacts with its targets (voice data) by using AI algorithms to transcribe speech into text. It can also identify key topics and generate summaries of the transcribed text .
Result of action
The result of Vocol’s action is a written transcript of the voice data, along with summaries and identified key topics. This allows users to quickly understand the content of the voice data without having to listen to it in its entirety .
Action environment
The efficacy and accuracy of Vocol can be influenced by the quality of the voice data it’s processing. For example, background noise or poor audio quality might affect the accuracy of the transcription .
属性
IUPAC Name |
zinc;dibutoxy-sulfanylidene-sulfido-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H19O2PS2.Zn/c2*1-3-5-7-9-11(12,13)10-8-6-4-2;/h2*3-8H2,1-2H3,(H,12,13);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECFLMNXIXDIOF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=S)(OCCCC)[S-].CCCCOP(=S)(OCCCC)[S-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O4P2S4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2253-44-3 (Parent) | |
| Record name | Zinc, dibutyldithiophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006990438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0064541 | |
| Record name | Zinc, bis(O,O-dibutyl phosphorodithioato-.kappa.S,.kappa.S')-, (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid | |
| Record name | Zinc, bis(O,O-dibutyl phosphorodithioato-.kappa.S,.kappa.S')-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
6990-43-8, 24645-45-2 | |
| Record name | (T-4)-Bis(O,O-dibutyl phosphorodithioato-κS,κS′)zinc | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6990-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc, bis(O,O-dibutyl phosphorodithioato-S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24645-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc, dibutyldithiophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006990438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(O,O-dibutyl dithiophosphato-S,S')zinc | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024645452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc, bis(O,O-dibutyl phosphorodithioato-.kappa.S,.kappa.S')-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc, bis(O,O-dibutyl phosphorodithioato-.kappa.S,.kappa.S')-, (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(O,O-dibutyl dithiophosphato-S,S')zinc | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.149 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Zinc O,O,O',O'-tetrabutyl bis(phosphorodithioate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Vocol and what is it primarily used for?
A1: Vocol refers to a specific type of capillary column used in gas chromatography, typically composed of diphenyl dimethyl polysiloxane with crosslinking moieties [, ]. It is primarily used for separating and analyzing volatile organic compounds (VOCs) in various matrices like water and air [, , ].
Q2: How effective is Vocol in separating different VOCs?
A2: While Vocol offers good resolution for many VOCs, it may not completely resolve all compounds within a complex mixture []. Research shows its effectiveness in separating a standard mixture of 34 volatile organics, with the VOCOL column outperforming the 007 column (95% methyl 5% phenyl silicone) in resolving more compounds within a similar timeframe [].
Q3: What are the advantages of using Vocol columns in gas chromatography?
A3: Vocol columns offer several benefits:
- Faster analysis: Compared to traditional packed columns, Vocol columns enable faster analysis times without compromising resolution [].
- Direct MS coupling: Vocol's effluent can be directly introduced into a mass spectrometer, simplifying the analytical setup and eliminating the need for an open-split interface [].
- High sample capacity: Vocol columns can handle relatively high sample loads (up to 5 micrograms per component) without significant peak distortion or resolution loss [].
Q4: What types of detectors are commonly used with Vocol columns in GC analysis?
A4: Both Flame Ionization Detectors (FID) and Ion Trap Mass Spectrometry (ITMS) have been successfully used with Vocol columns for high-speed GC separations []. For instance, ITMS detection enabled the separation of 28 volatile organic compounds listed in EPA method 624 in under 150 seconds using short, narrow-bore Vocol and SPB-1 columns [].
Q5: Can Vocol be used with techniques other than conventional gas chromatography?
A5: Yes, Vocol has been explored for use with Solid Phase Microextraction (SPME) coupled with rapid GC []. Research focused on modifying the injector design and optimizing operating conditions for efficient SPME/rapid GC analysis using Vocol columns [].
Q6: Are there any limitations associated with using Vocol columns?
A6: While Vocol offers advantages, some limitations exist:
- Limited resolution: As mentioned earlier, complete resolution of all compounds in a complex mixture might not be achievable [].
Q7: Are there any ongoing developments related to Vocol technology?
A7: Research explored the use of internally heated SPME fibers coupled with Vocol columns for potential improvements in sensitivity and extraction efficiency []. This involved either passing an electric current through a wire replacing the fiber or using a hollow fiber with an internal microheater [].
Q8: What are some specific applications of Vocol in various fields?
A8: Vocol finds applications in various fields:
- Environmental Monitoring: Analyzing air samples from semiconductor foundry clean rooms to identify and quantify volatile organic compounds that could impact product quality or worker health [].
- Food Packaging: Determining residual organic solvents in packaging materials to ensure compliance with safety regulations and prevent potential contamination of food products [].
- Coatings Industry: Quantifying volatile organic compounds in printing inks used for cigarette accessory materials, ensuring product safety and adherence to environmental regulations [].
Q9: What analytical methods are used to validate results obtained using Vocol columns?
A9: Method validation parameters like method detection limit (MDL), blank spike (BS), blank spike duplicate (BSD), and relative standard deviation (RSD) are routinely assessed to ensure the accuracy, precision, and reliability of the analytical data [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















